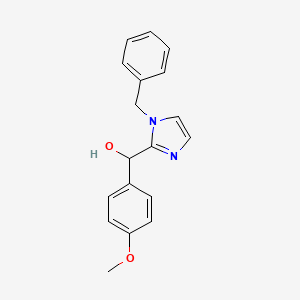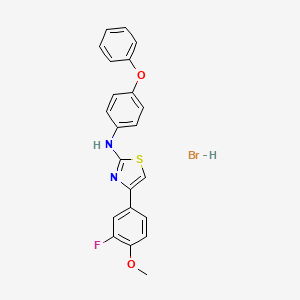
5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione
描述
5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione, also known as FR901464, is a natural product derived from the fermentation broth of the bacterium Chromobacterium violaceum. It has been found to have potent anti-tumor activity and has been the subject of extensive scientific research in recent years.
作用机制
The mechanism of action of 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione involves the inhibition of splicing factor activity. Splicing factors are proteins that are involved in the processing of mRNA in cells. They are responsible for removing introns from pre-mRNA and joining the exons together to form mature mRNA. By inhibiting splicing factor activity, 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione causes the accumulation of aberrant mRNA species that are toxic to cancer cells.
Biochemical and Physiological Effects
5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models. It has also been found to have anti-inflammatory activity and to be neuroprotective in models of neurodegenerative disease.
实验室实验的优点和局限性
One advantage of using 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione in lab experiments is its potent anti-tumor activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation is that it is a complex molecule that is difficult to synthesize in large quantities. This can make it challenging to use in experiments that require large amounts of the compound.
未来方向
There are many potential future directions for research on 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione. One area of interest is the development of more efficient synthetic routes to produce the compound in larger quantities. Another area of interest is the identification of additional targets for 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione, which could expand its potential therapeutic applications. Finally, there is interest in exploring the use of 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione in combination with other anti-cancer drugs to enhance its efficacy.
科学研究应用
5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione has been found to have potent anti-tumor activity in a variety of cancer cell lines. It works by inhibiting the activity of a family of proteins known as splicing factors, which are involved in the processing of messenger RNA (mRNA) in cells. By inhibiting splicing factor activity, 5-bromo-1-(2,4-hexadienoyl)-1H-indole-2,3-dione causes the accumulation of aberrant mRNA species that are toxic to cancer cells.
属性
IUPAC Name |
5-bromo-1-[(2E,4E)-hexa-2,4-dienoyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-2-3-4-5-12(17)16-11-7-6-9(15)8-10(11)13(18)14(16)19/h2-8H,1H3/b3-2+,5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAAKCDJJQBYNV-MQQKCMAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877177.png)

![N-[3-(dimethylamino)propyl]-3,4-dimethylbenzamide](/img/structure/B3877186.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877189.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877212.png)
![2,4-bis[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3877215.png)

![N-[2-(2-allylphenoxy)ethyl]-N,3-dimethyl-2-furamide](/img/structure/B3877236.png)
![2-amino-N'-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3877244.png)

![N-isopropyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3877255.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3877261.png)
![4-[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B3877266.png)